4-Demethyl-bdd

Overview

Description

4-Demethyl-bdd, also known as 4-Demethyl-4-cholesteryloxycarbonylpenclomedine, is a polychlorinated pyridine cholesteryl carbonate. It is a derivative of 4-Demethylpenclomedine, which is a non-neurotoxic metabolite of penclomedine. This compound has shown significant potential in the field of cancer research, particularly for its neuro-alkylating properties against glioblastoma and metastatic cancers involving the central nervous system .

Preparation Methods

The synthesis of 4-Demethyl-bdd involves several steps. One method includes reacting in a pure weak acid or a mixture of acid, water, and organic solvent at a temperature higher than ambient conditions . This process is typically carried out without the use of another solvent. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

4-Demethyl-bdd undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .

Scientific Research Applications

4-Demethyl-bdd has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology and medicine, it has shown promise as a potential treatment for glioblastoma and other metastatic cancers involving the central nervous system . Its ability to penetrate the blood-brain barrier and accumulate in CNS tumor tissues makes it a valuable compound for cancer research . Additionally, it has applications in the study of sterol biosynthesis and metabolism .

Mechanism of Action

The mechanism of action of 4-Demethyl-bdd involves cross-linking across the trichloromethyl group with tumor DNA in the major groove via N7-guanine cross-linking in a G-X-C sequence . This cross-linking disrupts the DNA structure, leading to the inhibition of tumor growth and proliferation. The compound’s ability to form micelle particles that penetrate the blood-brain barrier further enhances its effectiveness against CNS tumors .

Comparison with Similar Compounds

4-Demethyl-bdd can be compared to other similar compounds such as 4-Demethylpenclomedine and 4-Demethyl-4-deoxypodophyllotoxin. While these compounds share some structural similarities, this compound is unique in its ability to form micelle particles and penetrate the blood-brain barrier . This property makes it particularly effective against CNS tumors, setting it apart from other similar compounds.

Similar Compounds::- 4-Demethylpenclomedine

- 4-Demethyl-4-deoxypodophyllotoxin

- 4-Demethyl-picropodophyllotoxin

Biological Activity

4-Demethyl-bdd (CAS No. 91828-88-5) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is a derivative of bdd (butylated hydroxytoluene) and is characterized by the absence of a methyl group at the fourth position. Its chemical structure influences its reactivity and interactions with biological systems.

Table 1: Chemical Structure and Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 192.27 g/mol |

| CAS Number | 91828-88-5 |

| Solubility in Water | Low |

| Melting Point | Not available |

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. It can act as an enzyme inhibitor or activator, influencing metabolic pathways and cellular functions.

Enzyme Interactions

- Oxidoreductases : It has been shown to modulate the activity of oxidoreductases, which are crucial in redox reactions within cells.

- Kinases : Preliminary studies indicate that this compound may influence kinase activity, affecting cellular signaling pathways.

Cellular Effects

The compound's effects on cellular processes include:

- Gene Expression : this compound has been observed to alter gene expression patterns associated with apoptosis and cell cycle regulation.

- Cell Signaling : It modulates signaling pathways that can lead to changes in cellular metabolism and function.

Case Studies

-

In Vitro Studies :

- In a study involving human liver cell lines, this compound was shown to significantly alter the expression of genes involved in detoxification processes. This suggests a potential role in influencing drug metabolism.

-

Animal Models :

- A study on mice treated with varying doses of this compound indicated dose-dependent effects on liver enzyme activity, with higher doses leading to increased oxidative stress markers.

Table 2: Summary of Case Studies on this compound

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vitro | Human Liver Cells | Altered gene expression related to detoxification |

| Animal Model | Mice | Dose-dependent increase in oxidative stress |

Dosage Effects

Research indicates that the biological effects of this compound are highly dependent on dosage:

- Low Doses : Minimal impact on cellular functions.

- Moderate Doses : Observable changes in enzyme activity and gene expression.

- High Doses : Significant oxidative stress and potential toxicity.

Metabolic Pathways

This compound participates in several metabolic pathways, particularly those involving redox reactions. Its interactions with sulfoxide reductases highlight its role in maintaining cellular redox balance.

Table 3: Metabolic Pathways Involving this compound

| Pathway | Description |

|---|---|

| Redox Reactions | Participates as an electron donor/acceptor |

| Detoxification | Influences metabolic enzymes |

Properties

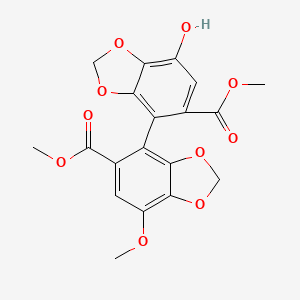

IUPAC Name |

methyl 7-hydroxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O10/c1-23-11-5-9(19(22)25-3)13(17-15(11)27-7-29-17)12-8(18(21)24-2)4-10(20)14-16(12)28-6-26-14/h4-5,20H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGORXRYYHHQBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)O)OCO4)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238708 | |

| Record name | Mono-O-demethylated BDD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91828-88-5 | |

| Record name | Mono-O-demethylated BDD | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091828885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mono-O-demethylated BDD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.